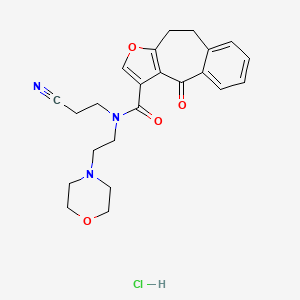

4H-Benzo(4,5)cyclohepta(1,2-b)furan-3-carboxamide, 9,10-dihydro-N-(2-cyanoethyl)-N-(2-(4-morpholinyl)ethyl)-4-oxo-, monohydrochloride

CAS No.: 83494-79-5

Cat. No.: VC17069024

Molecular Formula: C23H26ClN3O4

Molecular Weight: 443.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83494-79-5 |

|---|---|

| Molecular Formula | C23H26ClN3O4 |

| Molecular Weight | 443.9 g/mol |

| IUPAC Name | N-(2-cyanoethyl)-N-(2-morpholin-4-ylethyl)-2-oxo-6-oxatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene-4-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C23H25N3O4.ClH/c24-8-3-9-26(11-10-25-12-14-29-15-13-25)23(28)19-16-30-20-7-6-17-4-1-2-5-18(17)22(27)21(19)20;/h1-2,4-5,16H,3,6-7,9-15H2;1H |

| Standard InChI Key | RHVXUVMCWNMSKK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C(=CO2)C(=O)N(CCC#N)CCN3CCOCC3)C(=O)C4=CC=CC=C41.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C<sub>23</sub>H<sub>25</sub>N<sub>3</sub>O<sub>4</sub>·HCl, with a molar mass of 443.97 g/mol . Its IUPAC name reflects a polycyclic framework comprising a benzo cyclohepta[1,2-b]furan core substituted with a carboxamide group at position 3. The amide nitrogen is further modified with a 2-cyanoethyl group and a 2-(4-morpholinyl)ethyl moiety, while the cycloheptane ring is partially saturated (9,10-dihydro) and bears a ketone group at position 4 .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 83494-79-5 | |

| Molecular Formula | C<sub>23</sub>H<sub>25</sub>N<sub>3</sub>O<sub>4</sub>·HCl | |

| Molar Mass | 443.97 g/mol | |

| Ionization Form | Monohydrochloride |

Structural Significance

The benzo-fused cycloheptane ring system imparts rigidity to the molecule, potentially enhancing binding affinity to biological targets. The 4-oxo group introduces a hydrogen-bond acceptor site, while the morpholinyl and cyanoethyl substituents contribute to solubility and electronic effects . Comparative studies of analogous compounds, such as 4-oxo-1,4-dihydroquinoline-3-carboxamides, highlight the importance of the carboxamide linker and N-alkyl substituents in modulating receptor interactions .

Synthesis and Structural Modifications

Pharmacomodulation Strategies

Structural modifications of related compounds reveal critical trends:

-

N-Alkyl Substituents: The 2-(4-morpholinyl)ethyl group enhances solubility and may engage in hydrogen bonding with targets, as observed in cannabinoid receptor ligands .

-

Cyanoethyl Group: The nitrile moiety introduces electron-withdrawing effects, potentially stabilizing the amide bond against hydrolysis .

-

4-Oxo Group: Essential for maintaining planar geometry, this group is a hallmark of bioactive 4-oxo-quinoline derivatives .

Pharmacological and Toxicological Profile

Table 2: Acute Toxicity Data

Comparative Analysis with Structural Analogs

Analog 1: 4-Oxo-1-Pentyl-1,4-Dihydrocinnoline-3-Carboxamide

-

Structure: Features a cinnoline core instead of benzo-cyclohepta-furan.

-

Activity: Reduced CB2 affinity (Ki = 93.0 nM vs. 16.5 nM for compound 3), underscoring the importance of the furan ring .

Analog 2: N-(2-Fluoro-4-Methoxyphenyl)-5,6,7,8-Tetrahydro-4-Oxo-4H-Cyclohepta[b]furan-3-Carboxamide

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume